molecular formula C9H8F3NO2 B13029250 Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate

Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate

Cat. No.: B13029250
M. Wt: 219.16 g/mol
InChI Key: GOMFMEJVWFUXMS-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate is an organic compound with the molecular formula C9H10F3NO2. It is characterized by the presence of a trifluorophenyl group attached to an amino acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate typically involves the reaction of 2,3,4-trifluorobenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group plays a crucial role in its reactivity and binding affinity to various biological targets. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2,4,5-trifluorophenyl)acetate
  • Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate
  • Methyl 2-amino-2-(2,3,5-trifluorophenyl)acetate

Uniqueness

Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical properties and reactivity. This positioning can affect its binding affinity, stability, and overall effectiveness in various applications .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate

InChI

InChI=1S/C9H8F3NO2/c1-15-9(14)8(13)4-2-3-5(10)7(12)6(4)11/h2-3,8H,13H2,1H3

InChI Key

GOMFMEJVWFUXMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

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